molecular formula C21H22N4OS B2728356 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251543-82-4

7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2728356
CAS No.: 1251543-82-4
M. Wt: 378.49
InChI Key: HUESQQYPMOJAIK-UHFFFAOYSA-N
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Description

7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that features a naphthyridine core substituted with methyl, m-tolylamino, and thiomorpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Naphthyridine Core: Starting from a suitable precursor, such as 2-aminopyridine, through cyclization reactions.

    Substitution Reactions: Introducing the methyl and m-tolylamino groups via electrophilic aromatic substitution or nucleophilic substitution reactions.

    Thiomorpholino Group Addition: Incorporating the thiomorpholino group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiomorpholino moiety.

    Reduction: Reduction reactions could target the naphthyridine core or the m-tolylamino group.

    Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Biochemical Research: Used in studies to understand its interaction with biological macromolecules.

Industry

    Materials Science:

    Agriculture: Possible use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism/antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone: Similar structure with a para-tolylamino group instead of meta.

    (7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(morpholino)methanone: Similar structure with a morpholino group instead of thiomorpholino.

Uniqueness

The uniqueness of 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the thiomorpholino group, in particular, may impart unique electronic and steric effects compared to similar compounds.

Properties

IUPAC Name

[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-14-4-3-5-16(12-14)24-19-17-7-6-15(2)23-20(17)22-13-18(19)21(26)25-8-10-27-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUESQQYPMOJAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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